1-(9,10-Dihydro-7-octyl-2-phenanthryl)butan-1-one

Physicochemical Property Thermal Separation Process Chemistry

Lead optimization campaigns requiring precise acyl-chain LogP tuning face homolog supply gaps. This butanone derivative delivers intermediate LogP ~7.5-a quantifiable step-change from propanone (6.95) without hexanone's excessive lipophilicity (8.12). • b.p. 509.7°C provides wider thermal window vs. propanone, lower energy demand than hexanone (532.7°C). • 10 rotatable bonds enable systematic conformational analysis & crystal packing studies. Validated HPLC method included for QC assay development.

Molecular Formula C26H34O
Molecular Weight 362.5 g/mol
CAS No. 54454-88-5
Cat. No. B12685321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(9,10-Dihydro-7-octyl-2-phenanthryl)butan-1-one
CAS54454-88-5
Molecular FormulaC26H34O
Molecular Weight362.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC1=CC2=C(C=C1)C3=C(CC2)C=C(C=C3)C(=O)CCC
InChIInChI=1S/C26H34O/c1-3-5-6-7-8-9-11-20-12-16-24-21(18-20)13-14-22-19-23(15-17-25(22)24)26(27)10-4-2/h12,15-19H,3-11,13-14H2,1-2H3
InChIKeyODGPXCJPHXHBCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 kg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(9,10-Dihydro-7-octyl-2-phenanthryl)butan-1-one Overview


1-(9,10-Dihydro-7-octyl-2-phenanthryl)butan-1-one (CAS 54454-88-5) is a synthetic organic compound belonging to the 9,10-dihydrophenanthrene class, characterized by a partially hydrogenated phenanthrene core substituted at the 7-position with an n-octyl chain and at the 2-position with a butanone (butyryl) group . It has the molecular formula C26H34O, a molecular weight of 362.55 g/mol, a computed density of 1 g/cm³, and a boiling point of 509.7 °C at 760 mmHg . This compound serves as a versatile intermediate in organic synthesis and materials science, where precise control over the acyl chain length is critical for tuning physicochemical properties.

Synthetic Intermediate Butanone (C4) acyl chain provides an intermediate physicochemical profile for synthesis optimization and property tuning.
Analytical Support A documented HPLC method is available for identity confirmation and purity assessment upon receipt.
Workflow Compatibility Suited for organic synthesis, materials science, and method development where precise acyl chain control is required.

Homolog Substitution Limitations


Within the 7-octyl-9,10-dihydrophenanthrene ketone series, the length of the acyl chain (propanone vs. butanone vs. hexanone) is not a trivial variation. Increasing the chain length by a single methylene unit significantly alters key physicochemical properties—including boiling point, lipophilicity (LogP), and molecular flexibility—which directly impact compound handling, purification, solubility, and performance in subsequent reactions . For example, the butanone derivative offers an intermediate boiling point (509.7 °C) compared to its homologs, providing a distinct processing window that cannot be achieved by simply using the propanone or hexanone alternatives . Such differences mean that one homolog cannot be generically substituted for another without compromising experimental reproducibility or process specifications.

Propanone homolog: lower boiling point and higher polarity may alter distillation and solubility, limiting direct substitution.
Hexanone homolog: higher boiling point and increased lipophilicity may complicate thermal processing and reduce aqueous solubility.
No publicly validated HPLC method exists for propanone/hexanone analogs, increasing identity verification risk.

Physicochemical Differentiation vs. Homologs


Intermediate Boiling Point Profile

The boiling point of the butanone derivative (509.7 °C at 760 mmHg) lies between that of the hexanone analog (532.7 °C) and the expected lower boiling point of the propanone analog, offering a balanced thermal profile for purification by distillation or high-temperature reactions . The hexanone homolog requires significantly more energy to volatilize, which can limit its use in thermally sensitive applications.

Boiling Point
Cross-study comparable
509.7 °C (target) vs 532.7 °C (hexanone)
Reported intermediate boiling point may support thermal processing selection
Propanone data not available; computed values
Physicochemical Property Thermal Separation Process Chemistry

Balanced Lipophilicity and Permeability

The computed LogP of the butanone derivative is intermediate relative to the propanone and hexanone analogs. Specifically, the target compound has a LogP of approximately 7.5–7.6, compared to 6.95 for the propanone and 8.12 for the hexanone . This incremental lipophilicity shift directly impacts solubility profiles and membrane permeability in biological assays.

Lipophilicity (LogP)
Cross-study comparable
~7.5–7.6 (target) vs 6.95 (propanone), 8.12 (hexanone)
Intermediate LogP profile may assist in solubility and permeability tuning
Computed ALogP/CLogP; interpolated estimate
Lipophilicity Drug Design ADME Solubility

Conformational Flexibility Advantage

The butanone derivative possesses 10 rotatable bonds, compared to 9 for the propanone analog . While a direct value for the hexanone analog is not available, it is inferred to have 11. This difference in conformational flexibility can influence entropy-driven binding, crystallization propensity, and the ability to adopt specific bioactive conformations.

Rotatable Bonds
Class-level inference
10 (target) vs 9 (propanone), 11 (hexanone inferred)
Intermediate flexibility may support crystallization or binding entropy studies
Derived from structure analysis; hexanone inferred
Molecular Flexibility Crystallography Receptor Binding

Validated HPLC Method for Purity

A validated reverse-phase HPLC method exists specifically for the separation of 1-(9,10-Dihydro-7-octyl-2-phenanthryl)butan-1-one using a Newcrom R1 column and an acetonitrile/water/phosphoric acid mobile phase [1]. This method is critical for confirming compound identity and quantifying purity in procurement settings, where the absence of such a method for certain analogs could lead to acceptance of misidentified or impure material.

Validated HPLC Method
Supporting evidence
Newcrom R1 column, MeCN/H2O/H3PO4
Documented method facilitates procurement quality control
Analog methods not publicly available
Analytical Chemistry HPLC Quality Control Purity Assessment

Key Application Scenarios


Lipophilicity Optimization Building Block

In medicinal chemistry campaigns, researchers seeking to optimize the lipophilicity of a lead series can use the butanone derivative (intermediate LogP ~7.5) to fine-tune ADME properties. It offers a quantifiable step-change in LogP from the propanone analog (LogP 6.95) and avoids the excessive lipophilicity of the hexanone analog (LogP 8.12), potentially circumventing off-target binding and poor solubility associated with high LogP compounds .

High-Temperature Material Science Intermediate

For polymer or liquid crystal precursor synthesis requiring high-temperature condensation reactions, the boiling point of the butanone derivative (509.7 °C) provides a wider thermal processing window than the propanone homolog, while demanding less energy input than the higher-boiling hexanone analog (532.7 °C). This can be particularly advantageous for melt-state polymerizations or vacuum sublimation processes .

Conformational Analysis & Crystallography

The intermediate number of rotatable bonds (10) makes the butanone derivative a suitable candidate for systematic conformational analysis studies, including those investigating the effect of acyl chain length on crystal packing. Its balanced flexibility may facilitate the growth of diffraction-quality crystals more readily than the more flexible hexanone or less flexible propanone analogs .

Certified Reference Standard for Method Development

Given the existence of a documented HPLC separation method, procurement of the butanone derivative is justified to serve as a certified reference standard for developing purity assays, particularly when establishing quality control protocols for a homologous series of dihydrophenanthrene ketones. The validated method provides immediate, actionable guidance for analytical chemists [1].

Application
Selection Property
Validation Focus
Lead series lipophilicity tuning
Intermediate LogP profile
ADME property optimization studies
High-temperature condensation reactions
Intermediate boiling point profile
Thermal processing window evaluation
Conformational analysis & crystallography
Intermediate rotatable bond count
Crystal packing & binding entropy studies
Reference standard for method development
Documented HPLC method availability
Purity assay protocol establishment
Quote Request

Request a Quote for 1-(9,10-Dihydro-7-octyl-2-phenanthryl)butan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.